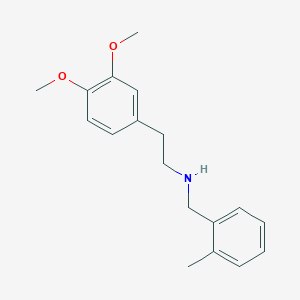

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group and a methylbenzyl group attached to an ethanamine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-methylbenzylamine.

Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Reaction Conditions: The reaction is typically conducted in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major products are alcohols or amines.

Substitution: The major products depend on the specific substituent introduced into the aromatic rings.

Applications De Recherche Scientifique

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on the central nervous system.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3,4-dimethoxyphenyl)ethanamine

- N-(2-methylbenzyl)ethanamine

- 3,4-dimethoxyphenethylamine

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is unique due to the presence of both the dimethoxyphenyl and methylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Activité Biologique

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is a compound that has garnered interest in the fields of medicinal chemistry and neuropharmacology due to its unique structural attributes and potential biological activities. This compound is part of the broader class of phenethylamines, which are known for their diverse pharmacological effects. The presence of methoxy groups enhances its lipophilicity and biological activity, making it a subject of various studies aimed at understanding its mechanisms and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a 3,4-dimethoxyphenyl group and a 2-methylbenzyl substituent attached to an ethanamine backbone.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a ligand for specific receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects, particularly in neuropharmacology where it may influence neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity in several domains:

- Neuropharmacology : The compound shows promise in modulating central nervous system (CNS) functions. Studies have indicated that it may affect dopamine and serotonin receptor pathways, which are critical in mood regulation and cognitive functions.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. The compound's unique structure may confer selectivity towards certain cancer types, although more extensive research is needed to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Dimethoxyphenylethylamine | Contains only one amine group | Known for significant serotonin receptor activity |

| N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine | Methylated nitrogen atom | Exhibits strong dopaminergic properties |

| Dimethoxyphenylethylamine | Lacks additional substituents | Less potent but simpler synthesis |

| Homoveratrylamine | Similar backbone but different substituents | Noted for its use in treating mood disorders |

This table highlights how this compound stands out due to its specific functional groups that may enhance its biological interactions.

Case Studies and Research Findings

- Neuropharmacological Effects : In animal models, the administration of compounds similar to this compound has been shown to elevate extracellular dopamine levels in brain regions associated with reward processing. This suggests a potential for abuse and therapeutic applications in treating mood disorders .

- Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), highlighting the need for further exploration into its anticancer potential .

- Metabolic Pathways : Understanding the metabolic pathways of similar compounds provides insight into the expected pharmacokinetics and dynamics of this compound. Studies indicate that common metabolic transformations include O-demethylation and hydroxylation, which could influence both efficacy and safety profiles .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBOPESLHFKADW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365008 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356093-47-5 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.